molecular formula C12H20N2 B13252668 (2-Ethylbutyl)(pyridin-2-ylmethyl)amine

(2-Ethylbutyl)(pyridin-2-ylmethyl)amine

Cat. No.: B13252668
M. Wt: 192.30 g/mol
InChI Key: BPQUFUGUIKFVPW-UHFFFAOYSA-N
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Description

(2-Ethylbutyl)(pyridin-2-ylmethyl)amine is a secondary amine featuring a pyridin-2-ylmethyl group and a branched 2-ethylbutyl substituent. Its molecular formula is C₁₃H₂₈N₂, with a molecular weight of 212.37 g/mol .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

2-ethyl-N-(pyridin-2-ylmethyl)butan-1-amine

InChI

InChI=1S/C12H20N2/c1-3-11(4-2)9-13-10-12-7-5-6-8-14-12/h5-8,11,13H,3-4,9-10H2,1-2H3

InChI Key

BPQUFUGUIKFVPW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbutyl)(pyridin-2-ylmethyl)amine typically involves the reaction of 2-pyridinemethanol with 2-ethylbutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of (2-Ethylbutyl)(pyridin-2-ylmethyl)amine may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbutyl)(pyridin-2-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethylbutyl)(pyridin-2-ylmethyl)amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethylbutyl)(pyridin-2-ylmethyl)amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Coordination Capacity: Ligands with multiple pyridyl groups (e.g., bpa, TPMA) exhibit stronger metal-binding due to increased donor sites. The target compound’s single pyridyl group limits it to weaker or monodentate coordination .
  • Steric Effects: The bulky 2-ethylbutyl group in the target compound may hinder metal access compared to smaller substituents like aminoethyl in .
2.3. Physicochemical Properties
Property (2-Ethylbutyl)(pyridin-2-ylmethyl)amine (2-Aminoethyl)(pyridin-2-ylmethyl)amine Bis(pyridin-2-ylmethyl)amine
Molecular Weight 212.37 g/mol 151.21 g/mol ~238.31 g/mol (Mn complex)
Solubility Likely hydrophobic Higher hydrophilicity (aminoethyl group) Moderate (pyridyl groups)
Boiling Point Not reported Not reported Not reported

Biological Activity

(2-Ethylbutyl)(pyridin-2-ylmethyl)amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound (2-Ethylbutyl)(pyridin-2-ylmethyl)amine features a pyridine ring substituted with an ethylbutyl group. Its chemical formula is C13_{13}H18_{18}N, and it possesses unique properties that may influence its biological interactions.

Mechanisms of Biological Activity

  • Receptor Interaction : The compound is believed to interact with various receptors in the body, particularly those involved in neurotransmission and immune response. Preliminary studies suggest that it may act as a ligand for certain histamine receptors, potentially influencing allergic responses and inflammation .
  • Enzyme Modulation : Research indicates that (2-Ethylbutyl)(pyridin-2-ylmethyl)amine may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect diacylglycerol kinases (DGK), which play a crucial role in T cell activation and proliferation .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, suggesting that the compound could be explored for therapeutic applications in treating infections .

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of (2-Ethylbutyl)(pyridin-2-ylmethyl)amine, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent.

Study 2: T Cell Activation

A separate investigation focused on the immunomodulatory effects of the compound. Using murine models, researchers found that administration of (2-Ethylbutyl)(pyridin-2-ylmethyl)amine led to enhanced T cell activation and proliferation. This effect was associated with increased production of cytokines such as IL-2 and IFN-γ, highlighting its potential role in cancer immunotherapy .

Research Findings

Study Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth with MIC values between 32-128 µg/mL
T Cell ActivationEnhanced T cell proliferation and cytokine production
Receptor BindingPotential interaction with histamine receptors affecting allergic responses

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